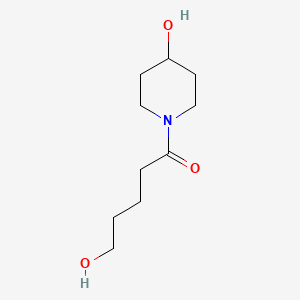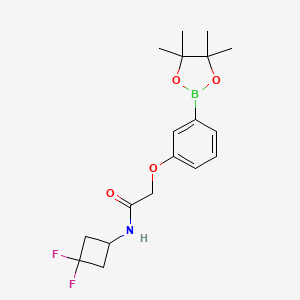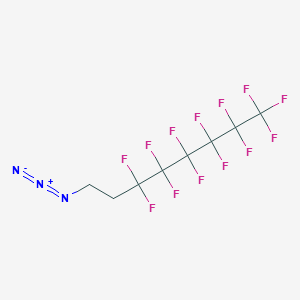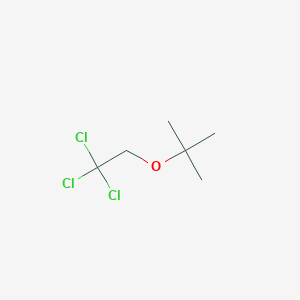
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a nitrogen-containing heterocycle. This compound is characterized by the presence of fluorine and isotopic labels, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorine species. The production process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated diazinane derivatives, while substitution reactions can produce a variety of substituted diazinane compounds .
科学的研究の応用
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of fluorinated drugs.
Industry: Applied in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The isotopic labels facilitate the tracking and analysis of the compound in complex biological systems .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
5-Fluoro-1,3-dimethyluracil: A fluorinated uracil derivative with antineoplastic properties.
Uniqueness
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorine and isotopic labels, which provide enhanced stability and traceability in scientific research. This makes it a valuable tool for studying complex biological and chemical systems .
特性
分子式 |
C4H5FN2O2 |
|---|---|
分子量 |
138.051 g/mol |
IUPAC名 |
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChIキー |
RAIRJKWTBBDDAR-ZFJHNFROSA-N |
異性体SMILES |
[13CH2]1[13CH]([13C](=O)[15NH][13C](=O)[15NH]1)F |
正規SMILES |
C1C(C(=O)NC(=O)N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


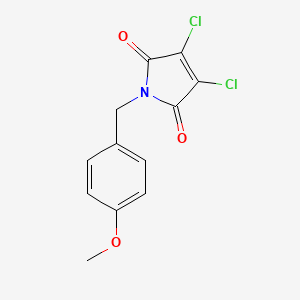

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)


![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)


